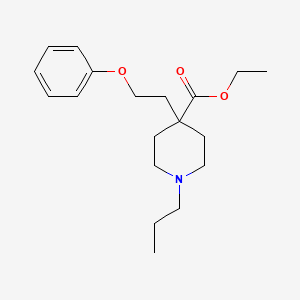
2-(4-morpholinyl)-N-(2,3,4-trifluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-morpholinyl)-N-(2,3,4-trifluorophenyl)acetamide often involves complex reactions that aim to introduce specific functional groups and structural motifs essential for desired chemical properties. For instance, studies on similar compounds have explored the synthesis and characterization of nickel and copper complexes with related structures, showcasing the diverse methodologies employed in the synthesis of these compounds (Mansuroğlu, Arslan, Flörke, & Külcü, 2008). Such research provides insights into the synthetic strategies that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and trifluorophenyl groups is critical for understanding their chemical behavior and potential applications. X-ray crystallography and spectroscopic methods, such as NMR and IR spectroscopy, are commonly used to elucidate the structures of these compounds. For example, the crystal structure analysis of related compounds reveals details about their molecular geometry, bonding patterns, and electron distribution, which are essential for predicting reactivity and interactions with biological targets (Baran, Ozay, Esener, & Turkyilmaz, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups and molecular structure. Studies on similar compounds have shown a range of chemical reactions, including interactions with metal ions, reactivity towards nucleophiles and electrophiles, and participation in complex formation. These reactions not only demonstrate the compound's chemical versatility but also its potential for forming derivatives with varied biological activities (Gul et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are critical for its handling and application in different domains. Research on similar compounds provides valuable information on how structural features affect these properties, facilitating the development of compounds with desirable physical characteristics for specific applications (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Chemical Properties Analysis
The chemical properties of this compound, including acidity/basicity, reactivity patterns, and interaction with biological molecules, are fundamental for its potential use in various fields. Research into the chemical properties of related compounds can shed light on the behavior of this compound in chemical and biological systems, guiding its application in medicinal chemistry and other areas (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-8-1-2-9(12(15)11(8)14)16-10(18)7-17-3-5-19-6-4-17/h1-2H,3-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYVNTXJHRBLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)
![4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4970406.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4970417.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4970429.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B4970436.png)
![4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4970440.png)
![4,4,4-trifluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)butanamide](/img/structure/B4970453.png)
![methyl 1,7-dimethyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4970466.png)
![2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4970473.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)
![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)